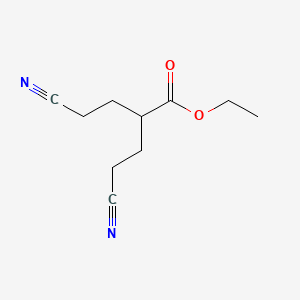
4-(4-Methylsulfanyl-phenyl)-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-Methylsulfanyl-phenyl)-piperidine” is a piperidine derivative. Piperidine is a widely used building block in the synthesis of organic compounds, including pharmaceuticals . The “4-Methylsulfanyl-phenyl” moiety suggests the presence of a phenyl (benzene) ring with a methylsulfanyl (CH3-S-) group attached .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, related compounds such as “2,4-DIMETHYL-PHENYL)-(4-METHYLSULFANYL-PHENYL)-METHANONE” have been synthesized and used in research . The synthesis of such compounds often involves reactions between appropriate precursors under controlled conditions .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It likely contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a phenyl ring with a methylsulfanyl group attached .Chemical Reactions Analysis
The chemical reactivity of “this compound” can be predicted based on its functional groups. The piperidine ring might undergo reactions typical for amines, such as acylation or alkylation. The phenyl ring might undergo electrophilic aromatic substitution .Safety and Hazards
Propiedades
IUPAC Name |
4-(4-methylsulfanylphenyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYJXLIXZJYJBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678264 |
Source


|
| Record name | 4-[4-(Methylsulfanyl)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161609-97-8 |
Source


|
| Record name | 4-[4-(Methylsulfanyl)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
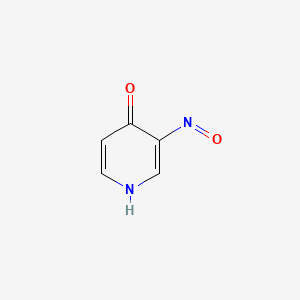
![2H,6H-Oxazolo[3,4:1,2]pyrrolo[3,4-d]isoxazole(9CI)](/img/no-structure.png)
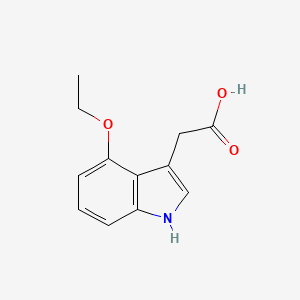
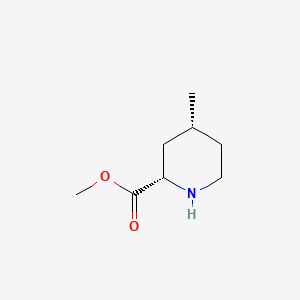
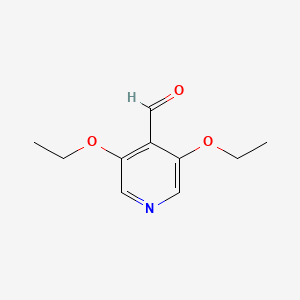
![5H-Pyrrolo[2',3':4,5]pyrrolo[1,2-c][1,3]oxazole](/img/structure/B575928.png)

